Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1-cyano-2-fluorosulfonylethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN2O4S/c1-13(2,3)20-12(17)16-6-4-10(5-7-16)11(8-15)9-21(14,18)19/h10-11H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIPGQWXGQJXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CS(=O)(=O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.
Addition of the Fluorosulfonyl Group: The fluorosulfonyl group is added through electrophilic substitution reactions using reagents such as fluorosulfonyl chloride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C).
Scientific Research Applications
Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology and neurology.
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorosulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- The target compound’s fluorosulfonyl group distinguishes it from analogs with ketone or cyano substituents alone. This group enhances electrophilicity, making it reactive in substitution reactions .
- Compared to spirocyclic derivatives (e.g., 1-oxo-8-azaspiro[4.5]decane), the ethyl side chain provides greater conformational flexibility .
Reactivity Differences :
- The fluorosulfonyl group acts as a superior leaving group compared to chloro or mesyl groups, enabling efficient SN2 reactions. In contrast, acetyl/propionyl analogs undergo ketone-specific reactions (e.g., reductions) .
Biological Activity
Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate (TCFEPC), with the CAS number 2174001-87-5, is a novel compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TCFEPC, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
TCFEPC is characterized by the following molecular formula: C₁₃H₂₁FN₂O₄S. The compound features a piperidine ring substituted at the 4-position with a cyanoethylfluorosulfonyl group. This unique combination of functional groups may contribute to its biological activity, particularly in enzyme inhibition and interaction with cellular targets.
Synthesis
The synthesis of TCFEPC typically involves the reaction of piperidine derivatives with fluorosulfonyl compounds under controlled conditions. The synthetic route often employs bases like triethylamine and solvents such as dichloromethane to optimize yield and purity. Detailed synthetic methodologies can be found in various chemical literature sources, enhancing reproducibility for research purposes.
Case Studies and Research Findings
- Antiviral Activity : Although direct studies on TCFEPC are scarce, related compounds have demonstrated antiviral properties. For instance, research on piperidine derivatives has shown effectiveness against viruses by inhibiting entry mechanisms at the cellular level. This suggests that TCFEPC may also possess similar antiviral properties pending empirical validation.
- Cytotoxicity Assessments : Preliminary studies on structurally analogous compounds indicate variable cytotoxic effects depending on concentration and exposure time. For example, compounds exhibiting similar fluorosulfonyl functionalities have been evaluated for cytotoxicity against various cell lines, providing a framework for assessing TCFEPC's safety profile.
- Selectivity Index Evaluation : In related studies involving piperidine derivatives, selectivity indices (SI) were calculated to determine the therapeutic window of these compounds. The SI is defined as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), indicating potential for development as therapeutic agents.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Notable Activity |
|---|---|---|---|
| TCFEPC | 2174001-87-5 | C₁₃H₂₁FN₂O₄S | Antiviral potential (hypothetical) |
| Benzimidazole-Piperidine Hybrid | Various | Varies | Anti-Ebola activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : Begin with a nucleophilic substitution or coupling reaction to introduce the cyano and fluorosulfonyl groups to the piperidine scaffold. Use solvents like dichloromethane or methanol, and employ bases such as triethylamine to neutralize acidic by-products (e.g., HCl) . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization . Purify intermediates via silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate) . Optimize yield by adjusting temperature (0–25°C) and stoichiometry of reagents like fluorosulfonyl chloride.
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and stereochemistry. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR. Confirm the fluorosulfonyl group via ¹⁹F NMR (δ ~50–60 ppm) . Mass spectrometry (HRMS or ESI-MS) can validate molecular weight, while elemental analysis ensures purity (>95%) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by storing the compound in buffers (pH 1–13) at 25°C and 40°C for 1–4 weeks. Monitor degradation via HPLC, focusing on hydrolysis of the fluorosulfonyl group or tert-butyl carbamate . For long-term storage, recommend anhydrous conditions at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How does the fluorosulfonyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodology : Perform kinetic studies using model nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, acetonitrile). Compare reaction rates with non-fluorinated analogs to assess electronic effects. Use ¹⁹F NMR to track displacement of the fluorosulfonyl group . Computational modeling (DFT) can predict transition states and regioselectivity .
Q. What strategies can resolve contradictory data in biological activity assays involving this compound?
- Methodology : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays). Validate target engagement using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Analyze batch-to-batch purity differences via LC-MS to rule out impurities as confounding factors .
Q. How can computational tools predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases, GPCRs). Prioritize binding poses where the fluorosulfonyl group forms hydrogen bonds with catalytic residues. Validate predictions with mutagenesis studies .
Q. What safety protocols are critical when handling intermediates like fluorosulfonyl chloride during synthesis?
- Methodology : Use inert atmosphere (N₂/Ar) and cold baths (–20°C) to minimize exothermic side reactions. Employ respiratory protection (NIOSH-approved masks) and conduct reactions in fume hoods with spill trays . Quench excess fluorosulfonyl chloride with ice-cold sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
